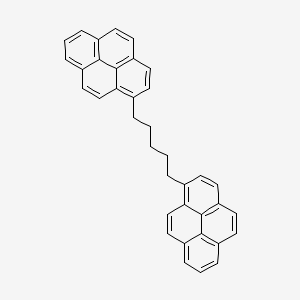

Pyrene, 1,1'-(1,5-pentanediyl)bis-

Description

Pyrene, 1,1'-(1,5-pentanediyl)bis- is a polycyclic aromatic hydrocarbon (PAH) derivative comprising two pyrene moieties linked by a 1,5-pentanediyl chain. Pyrene is renowned for its fluorescence and π-conjugation, making it valuable in materials science, sensors, and supramolecular chemistry.

Properties

CAS No. |

61549-26-6 |

|---|---|

Molecular Formula |

C37H28 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

1-(5-pyren-1-ylpentyl)pyrene |

InChI |

InChI=1S/C37H28/c1(2-6-24-12-14-30-18-16-26-8-4-10-28-20-22-32(24)36(30)34(26)28)3-7-25-13-15-31-19-17-27-9-5-11-29-21-23-33(25)37(31)35(27)29/h4-5,8-23H,1-3,6-7H2 |

InChI Key |

GWLMGSOIVRXNCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Principle : Palladium-catalyzed coupling of pyrene boronic acids with 1,5-dibromopentane.

Procedure :

- Pyrene Functionalization :

- Linker Preparation :

- Coupling :

Reaction Scheme :

$$

2 \, \text{Pyrene-B(OH)}2 + \text{Br-(CH}2\text{)}5-\text{Br} \xrightarrow{\text{Pd catalyst}} \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{B(OH)}3

$$

Advantages : High regioselectivity, compatibility with sensitive functional groups.

Challenges : Requires pre-functionalized pyrene derivatives.

Nucleophilic Aliphatic Substitution

Principle : Displacement of halides by pyrene anions.

Procedure :

- Pyrene Deprotonation :

- Reaction with 1,5-Dibromopentane :

Reaction Scheme :

$$

2 \, \text{Pyrene}^- + \text{Br-(CH}2\text{)}5-\text{Br} \rightarrow \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{Br}^-

$$

Advantages : Simple one-step process.

Challenges : Low yields due to steric hindrance; competing elimination reactions.

Ullmann Coupling

Principle : Copper-mediated coupling of aryl halides.

Procedure :

- Synthesis of 1-Iodopyrene :

- Coupling with 1,5-Diiodopentane :

Reaction Scheme :

$$

2 \, \text{Pyrene-I} + \text{I-(CH}2\text{)}5-\text{I} \xrightarrow{\text{Cu catalyst}} \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{I}_2

$$

Advantages : Cost-effective copper catalysts.

Challenges : Limited scalability; side product formation.

Grignard Reagent-Based Coupling

Principle : Alkylation via organomagnesium intermediates.

Procedure :

- Preparation of Pyrene Grignard Reagent :

- Reaction with 1,5-Dibromopentane :

Reaction Scheme :

$$

2 \, \text{Pyrene-MgBr} + \text{Br-(CH}2\text{)}5-\text{Br} \rightarrow \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{MgBr}_2

$$

Advantages : High reactivity of Grignard reagents.

Challenges : Sensitivity to moisture; requires anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield | Catalyst | Temperature | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | 60–75% | Pd(PPh₃)₄ | 80°C | Regioselective, scalable |

| Nucleophilic Substitution | 30–45% | None | RT | Simplicity |

| Ullmann Coupling | 40–55% | CuI | 120°C | Low-cost catalysts |

| Grignard Coupling | 50–65% | Mg | 0°C | High reactivity |

Chemical Reactions Analysis

Pyrene, 1,1’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of pyrene.

Scientific Research Applications

Pyrene, 1,1’-(1,5-pentanediyl)bis- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying biological systems.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of Pyrene, 1,1’-(1,5-pentanediyl)bis- involves its interaction with various molecular targets. In biological systems, its fluorescence properties allow it to bind to specific biomolecules, enabling imaging and detection. In materials science, its electronic properties facilitate its use in electronic devices, where it can participate in charge transport and light emission processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Thermodynamic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.